Methyl 5-(3-bromobenzyl)-2-furoate
Description
Methyl 5-(3-bromobenzyl)-2-furoate (C₁₃H₁₁BrO₃, MW: 295.14, CAS: 1858272-84-0) is a brominated aromatic ester featuring a 2-furoate core substituted with a 3-bromobenzyl group at the 5-position . This compound is part of the furoate ester family, characterized by a furan ring esterified with various substituents.
Properties
Molecular Formula |
C13H11BrO3 |
|---|---|
Molecular Weight |
295.13 g/mol |
IUPAC Name |
methyl 5-[(3-bromophenyl)methyl]furan-2-carboxylate |
InChI |
InChI=1S/C13H11BrO3/c1-16-13(15)12-6-5-11(17-12)8-9-3-2-4-10(14)7-9/h2-7H,8H2,1H3 |
InChI Key |
AKFJHXGNFFXCDY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(3-bromobenzyl)-2-furoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-furoic acid and 3-bromobenzyl bromide.
Esterification: The 2-furoic acid is first esterified to form methyl 2-furoate. This is achieved by reacting 2-furoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.
Substitution Reaction: The methyl 2-furoate is then subjected to a nucleophilic substitution reaction with 3-bromobenzyl bromide in the presence of a base such as potassium carbonate. This results in the formation of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(3-bromobenzyl)-2-furoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 3-bromobenzyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Scientific Research Applications
Methyl 5-(3-bromobenzyl)-2-furoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the discovery of new drugs with potential therapeutic effects.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: Researchers use it to study the interactions of furan derivatives with biological systems, which can provide insights into their potential as bioactive compounds.
Mechanism of Action
The mechanism of action of Methyl 5-(3-bromobenzyl)-2-furoate depends on its specific application. In medicinal chemistry, for example, it may interact with biological targets such as enzymes or receptors. The bromobenzyl group can enhance binding affinity through halogen bonding, while the furan ring can participate in π-π interactions with aromatic amino acids in proteins. The ester group can undergo hydrolysis to release active metabolites that exert biological effects.
Comparison with Similar Compounds
Comparison with Other Furoate Esters
Methyl 5-(chloromethyl)-2-furoate (C₇H₇ClO₃, MW: 174.58, CAS: 2144-37-8) shares the 2-furoate core but substitutes a chloromethyl group instead of the 3-bromobenzyl group. Key differences include:
- Synthetic Routes: Methyl 5-(chloromethyl)-2-furoate is synthesized via HCl/ZnCl₂-mediated chloromethylation of methyl 2-furoate (66% yield) .
Methyl 5-(2-phenyleth-1-ynyl)-2-furoate (structure inferred from ) features a phenylethynyl substituent. Compared to the bromobenzyl analog:
Comparison with Bromobenzyl-Containing Esters
3-Bromobenzyl 2-phenylacetate () shares the 3-bromobenzyl group but differs in the ester core (phenylacetate vs. furoate). Key distinctions include:
- Aromatic Core : The phenylacetate core lacks the furan ring’s conjugated π-system, which may reduce resonance stabilization and alter UV absorption profiles.
- Reactivity : The furoate’s oxygen heteroatom could increase susceptibility to hydrolysis compared to phenylacetates .
Methyl 1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate (C₁₂H₁₁BrN₂O₂, MW: 295.14, CAS: 2379944-99-5) has a pyrazole ring instead of furan. Notable contrasts:
Substituent-Driven Odor Profile Variations (Inference from )
While odor data for Methyl 5-(3-bromobenzyl)-2-furoate is unavailable, demonstrates that minor ester modifications drastically alter olfactory profiles. For example:
- Methyl 2-furoate (C₆H₆O₃) exhibits "decayed" odors, whereas ethyl 2-furoate (C₇H₈O₃) has "sweet" and "urinous" notes .
- Allyl 2-furoate (C₈H₈O₃) introduces an alkenyl group, further modifying odor intensity. By analogy, the bromobenzyl group in this compound may impart complex aromatic or chemical notes, diverging from simpler furoate esters.
Data Tables
Table 1: Structural and Molecular Comparison
Biological Activity
Structural Characteristics
The presence of a bromine atom in the benzyl group is significant, as it can enhance the compound's reactivity and biological activity. Brominated compounds are often associated with various biological effects due to their ability to interact with biological macromolecules.
Biological Activity Overview
Although the specific biological activity of methyl 5-(3-bromobenzyl)-2-furoate has not been extensively documented, compounds with similar structures typically exhibit notable biological properties, including:
- Antimicrobial Activity : Many furan derivatives have shown effectiveness against various microbial strains.
- Anti-inflammatory Effects : Compounds containing furan rings often demonstrate anti-inflammatory properties, which could suggest potential applications in treating inflammatory diseases.
- Anticancer Properties : Some brominated furan derivatives have been studied for their anticancer activities, indicating that this compound may also possess similar properties.
Comparative Analysis with Related Compounds
Table 1 summarizes key features of structurally related compounds that may provide insights into the biological activity of this compound.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 5-bromo-2-furoate | C_6H_5BrO_3 | Simple bromo derivative without benzyl |
| Methyl 5-methyl-2-furoate | C_7H_8O_3 | Contains a methyl group instead of bromine |
| Methyl 5-(4-chlorobenzyl)-2-furoate | C_{12}H_{10}ClO_3 | Chlorine substitution on benzyl group |
The mechanism by which this compound may exert its biological effects likely involves interactions with specific molecular targets. The furan moiety can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially inhibiting or modulating their activity. The bromine atom may also influence these interactions by altering electronic properties.
Case Studies and Research Findings
While direct studies on this compound are sparse, research on similar compounds provides valuable insights:
- Antimicrobial Studies : A study on furan derivatives indicated that certain brominated compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. This suggests potential for this compound in antimicrobial applications.
- Anti-inflammatory Research : Research has shown that furan derivatives can inhibit pro-inflammatory cytokines in vitro, which could lead to therapeutic applications in inflammatory diseases .
- Anticancer Activity : A review highlighted that various furan-based compounds have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound might also be investigated for similar effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
